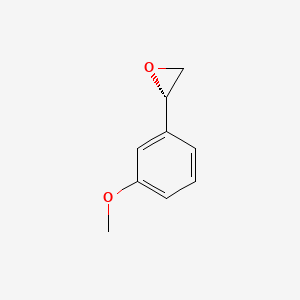

(2R)-2-(3-Methoxyphenyl)oxirane

Description

Significance of Chiral Epoxides in Advanced Organic Synthesis

Chiral epoxides are indispensable intermediates in the synthesis of a wide array of complex molecules, including natural products and pharmaceuticals. numberanalytics.comatlasofscience.orgorientjchem.org The stereochemistry of a molecule can profoundly influence its biological activity, making the synthesis of single enantiomers a critical endeavor in medicinal chemistry. atlasofscience.org Chiral epoxides serve as versatile precursors, allowing for the introduction of specific stereocenters into a target molecule with a high degree of control. numberanalytics.com

The importance of this class of compounds was highlighted by the 2001 Nobel Prize in Chemistry, awarded in part to K. Barry Sharpless for his work on asymmetric epoxidation reactions. atlasofscience.org These methods, along with others like the Jacobsen-Katsuki epoxidation, provide efficient routes to enantiomerically enriched epoxides. numberanalytics.comontosight.ai The resulting chiral epoxides can then be used in a variety of synthetic strategies, including cascade reactions and regioselective ring-opening reactions, to construct intricate molecular architectures. numberanalytics.com For instance, chiral epoxides are key intermediates in the synthesis of important drugs such as the anticancer agent Taxol and the antiviral medication ganciclovir. orientjchem.org

Stereochemical Purity in Oxirane Chemistry

The stereochemical purity of a chiral epoxide is a crucial factor that dictates its utility in asymmetric synthesis. The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, can have a significant impact on its physical, chemical, and biological properties. atlasofscience.org In pharmaceutical applications, for example, one enantiomer of a drug may exhibit the desired therapeutic effect while the other may be inactive or even harmful. atlasofscience.org

Achieving high stereochemical purity in oxirane chemistry is therefore a primary objective. This is often accomplished through methods of asymmetric synthesis, which are designed to selectively produce one enantiomer over the other. numberanalytics.com Techniques such as asymmetric epoxidation using chiral catalysts are instrumental in this regard. numberanalytics.comstudysmarter.co.uk These catalysts, which can be metal complexes with chiral ligands or purely organic molecules (organocatalysts), create a chiral environment that directs the epoxidation reaction to favor the formation of a specific stereoisomer. studysmarter.co.uknumberanalytics.com

Furthermore, methods for the analysis of polymer stereochemistry, such as NMR spectroscopy, are vital for quantifying the stereochemical purity of polymers derived from epoxides. acs.org The ability to control and verify the stereochemistry of oxiranes and their derivatives is fundamental to their successful application in the synthesis of enantiomerically pure and biologically active compounds.

Chemical and Physical Properties of (2R)-2-(3-Methoxyphenyl)oxirane

(2R)-2-(3-Methoxyphenyl)oxirane, also known by synonyms such as 3-Methoxystyrene oxide and 2-(m-Methoxyphenyl)oxirane, is a chemical compound with the molecular formula C₉H₁₀O₂. lookchem.comnih.gov Its structure consists of a phenyl ring substituted with a methoxy (B1213986) group at the 3-position, attached to an oxirane ring. ontosight.ai The "(2R)" designation specifies the stereochemistry at the chiral center of the oxirane ring.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀O₂ | lookchem.comnih.gov |

| Molecular Weight | 150.17 g/mol | nih.gov |

| Boiling Point | 240.9°C at 760 mmHg | lookchem.com |

| Density | 1.133 g/cm³ | lookchem.com |

| Flash Point | 98.7°C | lookchem.com |

| Refractive Index | 1.546 | lookchem.com |

| IUPAC Name | 2-(3-methoxyphenyl)oxirane (B1329709) | nih.govontosight.ai |

| CAS Number | 53631-49-5 (for the racemate) | lookchem.com |

Synthesis of (2R)-2-(3-Methoxyphenyl)oxirane

The synthesis of enantiomerically pure epoxides like (2R)-2-(3-Methoxyphenyl)oxirane is a key focus in organic synthesis. Several strategies can be employed, primarily falling under the categories of asymmetric epoxidation and kinetic resolution.

Asymmetric epoxidation of the corresponding alkene, 3-methoxystyrene, using a chiral catalyst is a direct approach to obtaining the desired (R)-enantiomer. lookchem.com This method often utilizes metal-based catalysts with chiral ligands or organocatalysts to induce stereoselectivity. rsc.org For example, styrene (B11656) monooxygenases, a class of enzymes, have been shown to be highly selective in the epoxidation of alkenes to produce chiral epoxides with excellent enantiopurity. nih.gov

Kinetic resolution is another powerful technique. This involves the selective reaction of one enantiomer from a racemic mixture of (3-methoxyphenyl)oxirane, leaving the other enantiomer unreacted and thus enriched. lookchem.com This can be achieved through enzymatic methods, such as hydrolytic kinetic resolution using lipases, or through non-enzymatic methods using chiral catalysts. thieme-connect.comnih.gov For instance, chiral phosphoric acid catalysis has been successfully used in the kinetic resolution of related compounds. lookchem.com

Reactions of (2R)-2-(3-Methoxyphenyl)oxirane

The strained three-membered ring of (2R)-2-(3-Methoxyphenyl)oxirane makes it a reactive intermediate susceptible to ring-opening reactions with a wide range of nucleophiles. lboro.ac.ukontosight.ai These reactions are fundamental to its utility as a building block in synthesis.

Common reaction types include:

Nucleophilic Ring-Opening: This is the most characteristic reaction of epoxides. Nucleophiles, under either acidic or basic conditions, attack one of the carbon atoms of the oxirane ring, leading to its opening and the formation of a new functional group. The regioselectivity and stereoselectivity of this opening are often predictable and can be controlled by the reaction conditions. lboro.ac.ukacs.org

Reduction: The epoxide ring can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride. smolecule.com

Rearrangement Reactions: Under certain conditions, vinyl oxiranes, which are structurally related to (2R)-2-(3-Methoxyphenyl)oxirane, can undergo stereoselective ring expansion reactions catalyzed by metals like copper to form dihydrofurans. nsf.gov

The products of these reactions, which retain the stereochemical information from the starting epoxide, can be further elaborated into more complex target molecules.

Structure

3D Structure

Properties

CAS No. |

62600-72-0 |

|---|---|

Molecular Formula |

C9H10O2 |

Molecular Weight |

150.17 g/mol |

IUPAC Name |

(2R)-2-(3-methoxyphenyl)oxirane |

InChI |

InChI=1S/C9H10O2/c1-10-8-4-2-3-7(5-8)9-6-11-9/h2-5,9H,6H2,1H3/t9-/m0/s1 |

InChI Key |

IJUUWUSPXYGGKY-VIFPVBQESA-N |

Isomeric SMILES |

COC1=CC=CC(=C1)[C@@H]2CO2 |

Canonical SMILES |

COC1=CC=CC(=C1)C2CO2 |

Origin of Product |

United States |

Synthetic Methodologies for 2r 2 3 Methoxyphenyl Oxirane

Asymmetric Epoxidation Strategies

Asymmetric epoxidation represents the most direct approach to synthesizing enantiomerically enriched (2R)-2-(3-Methoxyphenyl)oxirane from its corresponding alkene precursor. These methods rely on the use of chiral catalysts or enzymes to control the facial selectivity of oxygen atom transfer to the double bond of m-methoxystyrene.

Chiral Catalyst-Mediated Epoxidation of Styrene (B11656) Derivatives

The use of chiral metal complexes and organocatalysts is a cornerstone of modern asymmetric synthesis. For unfunctionalized olefins like m-methoxystyrene, several catalytic systems have been developed to achieve high levels of enantioselectivity.

The Sharpless-Katsuki asymmetric epoxidation is a renowned method for the enantioselective synthesis of 2,3-epoxyalcohols from primary and secondary allylic alcohols. The reaction utilizes a catalyst system composed of titanium tetra(isopropoxide), a chiral tartrate ester (such as diethyl tartrate), and an oxidant like tert-butyl hydroperoxide.

However, the scope of the Sharpless epoxidation is strictly limited to allylic alcohols. The mechanism requires the substrate's hydroxyl group to coordinate to the titanium center, which directs the epoxidation to a specific face of the adjacent double bond. As m-methoxystyrene is an unfunctionalized olefin and lacks the requisite allylic alcohol moiety, it is not a suitable substrate for the standard Sharpless asymmetric epoxidation protocol. Therefore, this method is not a viable direct pathway to (2R)-2-(3-Methoxyphenyl)oxirane.

The Jacobsen-Katsuki epoxidation utilizes chiral manganese(III)-salen complexes to catalyze the enantioselective epoxidation of unfunctionalized alkenes. This method is particularly effective for cis-disubstituted and certain terminal olefins, including styrene derivatives. The catalyst, typically bearing a C2-symmetric salen ligand derived from a chiral diamine, activates a stoichiometric oxidant (commonly sodium hypochlorite (B82951) or m-chloroperbenzoic acid) to deliver an oxygen atom to the alkene.

Table 1. Jacobsen-Katsuki Epoxidation of Styrene

| Substrate | Catalyst System | Oxidant | Temp (°C) | Enantiomeric Excess (% ee) | Reference |

|---|---|---|---|---|---|

| Styrene | (R,R)-Jacobsen's Catalyst | NaOCl | -78 | 86% | nih.gov |

| Styrene | (R,R)-Jacobsen's Catalyst | NaOCl | RT | 57% | nih.gov |

The Shi epoxidation is a prominent organocatalytic method that uses a chiral ketone, derived from D-fructose, to generate a reactive chiral dioxirane (B86890) in situ upon reaction with an oxidant like potassium peroxymonosulfate (B1194676) (Oxone). wikipedia.org This dioxirane then transfers an oxygen atom to the alkene in an enantioselective manner. organic-chemistry.org This metal-free approach is effective for a wide range of alkenes, including trans-disubstituted, trisubstituted, and terminal olefins. organic-chemistry.orgharvard.edu

High enantioselectivities have been achieved for a variety of substituted styrenes using this methodology. nih.gov The stereochemical outcome is rationalized by a spiro transition state, where steric and electronic interactions between the substrate and the chiral backbone of the ketone catalyst direct the epoxidation to one face of the alkene. harvard.edunih.gov A study utilizing a carbocyclic oxazolidinone-containing ketone catalyst demonstrated high enantioselectivity (89–93% ee) for styrenes with both electron-donating and electron-withdrawing substituents. nih.gov While m-methoxystyrene was not explicitly reported, the results for analogous compounds suggest this method would be highly effective. nih.gov

Table 2. Shi-Type Asymmetric Epoxidation of Substituted Styrenes

| Substrate | Catalyst System | Oxidant | Enantiomeric Excess (% ee) | Reference |

|---|---|---|---|---|

| p-Methoxystyrene | Ketone 3 / K2CO3 | Oxone | 92% | nih.gov |

| m-Chlorostyrene | Ketone 3 / K2CO3 | Oxone | 93% | nih.gov |

| p-Chlorostyrene | Ketone 3 / K2CO3 | Oxone | 92% | nih.gov |

| Styrene | Ketone 3 / K2CO3 | Oxone | 89% | nih.gov |

Enzymatic Epoxidation Approaches

Biocatalysis offers a powerful and environmentally benign alternative to traditional chemical catalysts. Specific enzymes, such as monooxygenases, can perform epoxidation reactions with exceptional levels of stereoselectivity. Engineered cytochrome P450 monooxygenases have emerged as particularly effective catalysts for the (R)-selective epoxidation of styrene and its derivatives. nih.gov

By employing protein engineering techniques, variants of P450 peroxygenases have been developed that utilize hydrogen peroxide as the oxidant, circumventing the need for expensive cofactors like NADPH. nih.gov These engineered enzymes have demonstrated the ability to epoxidize a range of substituted styrenes, including meta-substituted analogues like m-chlorostyrene and m-fluorostyrene, with excellent enantioselectivity (95–99% ee) for the (R)-epoxide. nih.gov The reaction takes place in an aqueous buffer system under mild conditions. The substrate binds within the chiral active site of the enzyme, where a highly reactive iron-oxo species performs the selective oxygen transfer. This approach holds significant potential for the synthesis of (2R)-2-(3-Methoxyphenyl)oxirane. nih.gov

Table 3. P450-Catalyzed (R)-Epoxidation of Styrene Derivatives

| Substrate | Catalyst System | Oxidant | Enantiomeric Excess (% ee) | Reference |

|---|---|---|---|---|

| m-Chlorostyrene | Engineered P450 Peroxygenase | H2O2 | >99% | nih.gov |

| p-Chlorostyrene | Engineered P450 Peroxygenase | H2O2 | 99% | nih.gov |

| m-Fluorostyrene | Engineered P450 Peroxygenase | H2O2 | 95% | nih.gov |

| o-Chlorostyrene | Engineered P450 Peroxygenase | H2O2 | 98% | nih.gov |

Indirect Synthetic Pathways

Indirect pathways to (2R)-2-(3-Methoxyphenyl)oxirane involve the synthesis of a chiral precursor that is subsequently converted to the target epoxide. Two prominent strategies in this category are the asymmetric dihydroxylation followed by cyclization and the kinetic resolution of a racemic epoxide mixture.

One potential indirect route begins with the Sharpless Asymmetric Dihydroxylation of m-methoxystyrene. wikipedia.org This powerful reaction employs a catalytic amount of osmium tetroxide and a chiral quinine-derived ligand (e.g., (DHQD)2PHAL for the (R,R)-diol) to convert an alkene into a vicinal diol with high enantioselectivity. wikipedia.org The resulting (1R,2R)-1-(3-methoxyphenyl)ethane-1,2-diol could then be converted to the desired (2R)-epoxide. This is typically achieved through a two-step sequence involving selective tosylation of the less sterically hindered primary alcohol, followed by intramolecular Williamson ether synthesis, where treatment with a base induces nucleophilic attack by the secondary alkoxide to displace the tosylate and form the oxirane ring.

Another major indirect strategy is the kinetic resolution of racemic 2-(3-methoxyphenyl)oxirane (B1329709). In this approach, a chiral catalyst or enzyme is used to selectively react with one enantiomer of the racemic mixture, leaving the other enantiomer unreacted and thus enriched. Enzymatic kinetic resolution, often using lipase (B570770) enzymes, is a common method. google.com For example, a lipase could catalyze the enantioselective hydrolysis of the (2S)-epoxide to its corresponding diol, allowing the desired (2R)-2-(3-methoxyphenyl)oxirane to be recovered from the reaction mixture with high enantiomeric purity. The maximum theoretical yield for the resolved epoxide in a kinetic resolution is 50%.

Stereoselective Conversion from Diol Precursors

A common and reliable method for the stereoselective synthesis of epoxides involves the cyclization of a chiral 1,2-diol. This transformation typically proceeds via a two-step sequence involving the selective activation of one hydroxyl group, followed by intramolecular nucleophilic attack by the remaining hydroxyl group, leading to the formation of the oxirane ring with inversion of configuration at the activated center.

A key strategy involves the monotosylation of a chiral diol, such as (1R)-1-(3-methoxyphenyl)ethane-1,2-diol. The primary hydroxyl group is selectively reacted with a tosylating agent, like p-toluenesulfonyl chloride (TsCl), in the presence of a base to form a tosylate. This intermediate is then treated with a base (e.g., sodium hydroxide) to induce intramolecular Williamson ether synthesis, yielding the desired (2R)-2-(3-Methoxyphenyl)oxirane. The stereochemistry of the starting diol directly dictates the stereochemistry of the final epoxide.

| Precursor | Reagents | Key Intermediate | Product | Stereochemical Outcome |

| (1R)-1-(3-methoxyphenyl)ethane-1,2-diol | 1. p-Toluenesulfonyl chloride, Pyridine2. Sodium hydroxide (B78521) | (2R)-2-hydroxy-2-(3-methoxyphenyl)ethyl 4-methylbenzenesulfonate | (2R)-2-(3-Methoxyphenyl)oxirane | Inversion of configuration at C2 |

Epoxidation of Corresponding Cinnamate (B1238496) Esters and Derivatives

The direct asymmetric epoxidation of alkenes is a powerful tool for the synthesis of chiral epoxides. For the preparation of (2R)-2-(3-Methoxyphenyl)oxirane, the corresponding styrene derivative, 3-methoxystyrene, or its cinnamate ester derivatives can be employed as substrates in the presence of a chiral catalyst.

A prominent method for this transformation is the Jacobsen-Katsuki epoxidation, which utilizes a chiral manganese(III)-salen complex as the catalyst. wikipedia.org This reaction allows for the enantioselective epoxidation of unfunctionalized alkyl- and aryl-substituted alkenes. wikipedia.org The catalyst, used in catalytic amounts, transfers an oxygen atom from an oxidant, such as sodium hypochlorite (bleach), to the double bond of the substrate. wikipedia.org The C2 symmetric chiral ligand on the manganese center directs the oxygen atom to one face of the alkene, leading to the formation of one enantiomer of the epoxide in excess. While the exact mechanism is not fully elucidated, a manganese(V)-oxo species is believed to be the reactive intermediate. wikipedia.org The enantioselectivity of the Jacobsen epoxidation is influenced by the structure of the salen ligand and the reaction conditions.

| Substrate | Catalyst | Oxidant | Product |

| Methyl 3-methoxycinnamate | Chiral Mn(III)-salen complex (Jacobsen's catalyst) | Sodium hypochlorite | Methyl (2R,3S)-2-(3-methoxyphenyl)glycidate |

| 3-Methoxystyrene | Chiral Mn(III)-salen complex (Jacobsen's catalyst) | Sodium hypochlorite | (R)-2-(3-Methoxyphenyl)oxirane |

Chemoenzymatic Resolution of Racemic Oxiranes

Chemoenzymatic resolution provides an alternative and often highly efficient route to enantiomerically pure epoxides from their racemic mixtures. This method relies on the ability of enzymes, typically lipases, to selectively catalyze a reaction on one enantiomer of the racemate, leaving the other enantiomer unreacted.

One of the most widely used enzymes for this purpose is Candida antarctica lipase B (CALB), often in an immobilized form such as Novozym 435. researchgate.netnih.gov The kinetic resolution of racemic 2-(3-methoxyphenyl)oxirane can be achieved through enantioselective hydrolysis. In this process, the enzyme selectively catalyzes the ring-opening of one enantiomer (e.g., the (S)-enantiomer) with water to form the corresponding 1,2-diol, while the desired (R)-enantiomer remains largely unreacted. This allows for the separation of the unreacted (R)-epoxide from the diol product. The efficiency of the resolution is determined by the enantioselectivity of the enzyme, often expressed as the enantiomeric ratio (E). High E values indicate a high degree of selectivity and are crucial for obtaining products with high enantiomeric excess (ee).

Another approach is the hydrolytic kinetic resolution (HKR) using chiral salen-cobalt(III) complexes. This method is highly effective for the resolution of terminal epoxides, affording both the unreacted epoxide and the 1,2-diol product in high enantiomeric purity.

| Racemic Substrate | Biocatalyst/Catalyst | Reaction Type | Products |

| (±)-2-(3-Methoxyphenyl)oxirane | Candida antarctica Lipase B (CALB) | Hydrolytic Kinetic Resolution | (R)-2-(3-Methoxyphenyl)oxirane and (S)-1-(3-methoxyphenyl)ethane-1,2-diol |

| (±)-2-(3-Methoxyphenyl)oxirane | Chiral (salen)Co(III) complex | Hydrolytic Kinetic Resolution | (R)-2-(3-Methoxyphenyl)oxirane and (S)-1-(3-methoxyphenyl)ethane-1,2-diol |

Reactivity and Mechanistic Investigations of 2r 2 3 Methoxyphenyl Oxirane

Nucleophilic Ring-Opening Reactions

The strained three-membered ring of epoxides makes them valuable intermediates in organic synthesis, readily undergoing nucleophilic ring-opening reactions to produce a variety of functionalized molecules. The reactivity of (2R)-2-(3-Methoxyphenyl)oxirane, also known as 3-methoxystyrene oxide, is significantly influenced by the electronic and steric properties of the 3-methoxyphenyl (B12655295) substituent.

Regioselectivity and Stereoselectivity of Ring Opening

The ring-opening of unsymmetrical epoxides, such as (2R)-2-(3-Methoxyphenyl)oxirane, can proceed via two main pathways, leading to different regioisomers. The preferred pathway is dictated by both the reaction conditions (acidic, basic, or neutral) and the nature of the nucleophile. Aromatic epoxides are often used to electronically bias the nucleophilic attack to the benzylic position rsc.org.

Under S(_N)2 conditions, typically with strong nucleophiles in neutral or basic media, the attack preferentially occurs at the less sterically hindered carbon atom. For (2R)-2-(3-Methoxyphenyl)oxirane, this would be the terminal methylene (B1212753) carbon. Conversely, under S(_N)1-like conditions, often facilitated by acid catalysis, the reaction proceeds through a transition state with significant carbocation character. In this case, the nucleophile attacks the more substituted carbon (the benzylic carbon), which can better stabilize the partial positive charge.

The stereoselectivity of the reaction is also a crucial aspect. Nucleophilic attack on the epoxide ring generally proceeds with an inversion of configuration at the center of attack. This stereospecificity is a hallmark of the S(_N)2 mechanism and is often observed in enzyme-catalyzed hydrolysis of epoxides as well nih.gov.

Influence of the 3-Methoxyphenyl Substituent on Reaction Pathway and Stability of Intermediates

The 3-methoxyphenyl group plays a pivotal role in directing the outcome of the ring-opening reaction. The methoxy (B1213986) group, being an electron-donating group through resonance, can stabilize a positive charge on the aromatic ring. rsc.orgrsc.org While the meta position of the methoxy group in (2R)-2-(3-Methoxyphenyl)oxirane does not allow for direct resonance stabilization of a carbocation at the benzylic position, it still exerts an electron-donating inductive effect. This electronic influence contributes to the stability of a developing positive charge at the benzylic carbon during S(_N)1-type ring-opening reactions. rsc.orgrsc.org

The stability of benzylic carbocations is a key factor in determining the reaction pathway. rsc.orgrsc.org Generally, benzylic carbocations are significantly stabilized by delocalization of the positive charge into the aromatic ring. brainly.in The presence of electron-donating substituents, like a methoxy group, further enhances this stability. rsc.orgrsc.orgbrainly.in Even in the meta position, the methoxy group's inductive effect makes the formation of a benzylic carbocation intermediate more favorable than a primary carbocation at the terminal carbon. Consequently, in acid-catalyzed reactions, nucleophilic attack is highly favored at the benzylic carbon.

It is important to note that while resonance effects are generally more powerful than inductive effects, the stability of the resonance forms is a critical factor. brainly.instackexchange.com In cases where a heteroatom like oxygen can participate in resonance and satisfy the octet rule for the carbocation, the stability is significantly enhanced. stackexchange.com

Catalysis in Ring Opening Reactions

To enhance the rate and control the selectivity of epoxide ring-opening reactions, various catalysts are employed. These catalysts typically function by activating the epoxide ring, making it more susceptible to nucleophilic attack.

Lewis acids are effective catalysts for epoxide ring-opening. ucdavis.eduresearchgate.net They coordinate to the oxygen atom of the epoxide, polarizing the C-O bonds and facilitating their cleavage. This activation enhances the electrophilicity of the epoxide carbons. The strength of the Lewis acid can influence the reaction mechanism. Stronger Lewis acids can promote an S(_N)1-like pathway by sufficiently polarizing the C-O bond to generate significant carbocation character at the more substituted carbon. Weaker Lewis acids may favor a more concerted S(_N)2-type mechanism. ucdavis.edu Lewis acid catalysis has been studied for the ring-opening of epoxides with various nucleophiles, including alcohols and amines. ucdavis.edu For instance, Sn-Beta, a solid Lewis acid catalyst, has shown high activity and regioselectivity in the ring-opening of epichlorohydrin (B41342) with methanol. ucdavis.edu

Bismuth(III) triflate (Bi(OTf)(_3)) is a versatile and environmentally friendly Lewis acid catalyst that has been successfully used in a variety of organic transformations, including the ring-opening of epoxides. rsc.orgbeilstein-journals.orgnih.gov It is known for its high catalytic activity, stability, and reusability. rsc.org Bismuth(III) triflate has been shown to efficiently catalyze the aminolysis of epoxides with aromatic amines in aqueous media at room temperature, leading to the synthesis of β-amino alcohols. rsc.org The use of bismuth salts in organic synthesis is advantageous as they are relatively non-toxic and easy to handle. beilstein-journals.orgnih.gov

The table below summarizes the ring-opening of styrene (B11656) oxide with various anilines catalyzed by Bi(OTf)(_3), demonstrating the efficiency of this catalyst.

| Entry | Amine | Product | Time (min) | Yield (%) |

|---|---|---|---|---|

| 1 | Aniline | 2-(Phenylamino)-1-phenylethanol | 15 | 95 |

| 2 | 4-Methylaniline | 1-Phenyl-2-(p-tolylamino)ethanol | 20 | 92 |

| 3 | 4-Methoxyaniline | 2-((4-Methoxyphenyl)amino)-1-phenylethanol | 25 | 90 |

| 4 | 4-Chloroaniline | 2-((4-Chlorophenyl)amino)-1-phenylethanol | 30 | 88 |

This table presents representative data for the bismuth-catalyzed aminolysis of styrene oxide, a structurally related compound, to illustrate the general effectiveness of this catalytic system.

Microwave irradiation has emerged as a powerful tool in organic synthesis to accelerate reaction rates and improve yields. mdpi.com Microwave-assisted ring-opening of epoxides offers a rapid and efficient alternative to conventional heating methods. emich.eduresearchgate.netresearchgate.net This technique has been successfully applied to the aminolysis of epoxides, including reactions with less reactive aromatic amines. acs.org The use of microwave heating can significantly reduce reaction times, often from hours to minutes, and can lead to cleaner reactions with fewer byproducts. mdpi.comemich.edu In some cases, microwave-assisted aminolysis of epoxides can be performed in water or under solvent-free conditions, aligning with the principles of green chemistry. researchgate.netresearchgate.net

The following table showcases the efficiency of microwave-assisted aminolysis of styrene oxide with various amines in water.

| Entry | Amine | Product | Time (min) | Yield (%) |

|---|---|---|---|---|

| 1 | Aniline | 2-(Phenylamino)-1-phenylethanol | 8 | 94 |

| 2 | Benzylamine | 2-(Benzylamino)-1-phenylethanol | 5 | 96 |

| 3 | Piperidine | 1-Phenyl-2-(piperidin-1-yl)ethanol | 3 | 98 |

| 4 | Morpholine | 2-(Morpholino)-1-phenylethanol | 4 | 97 |

This table provides examples of the rapid and high-yielding microwave-assisted ring-opening of styrene oxide, a related aromatic epoxide, highlighting the potential of this technology.

Reactions with Diverse Nucleophiles

The ring-opening of (2R)-2-(3-Methoxyphenyl)oxirane is a prominent reaction, proceeding through a nucleophilic attack on one of the two electrophilic carbon atoms of the epoxide ring. These reactions generally follow an S_N2-type mechanism, resulting in an inversion of configuration at the center of attack and yielding products with a trans-relationship between the nucleophile and the newly formed hydroxyl group. chemistrysteps.combeilstein-journals.org The regioselectivity of the attack—whether it occurs at the benzylic carbon (C-2) or the unsubstituted methylene carbon (C-1)—is a key consideration.

Under neutral or basic conditions, strong nucleophiles typically attack the less sterically hindered C-1 position. chemistrysteps.commdpi.com Conversely, under acidic conditions, the epoxide oxygen is first protonated, creating a better leaving group. jsynthchem.com In this scenario, the transition state develops significant carbocation character, favoring nucleophilic attack at the more substituted benzylic C-2 position, which can better stabilize the partial positive charge. chemistrysteps.comarkat-usa.org

The aminolysis of (2R)-2-(3-Methoxyphenyl)oxirane with primary or secondary amines provides a direct route to valuable β-amino alcohols. researchgate.net These reactions are fundamental in synthetic chemistry, as the products are key intermediates in the synthesis of pharmaceuticals. The reaction typically proceeds via a nucleophilic attack of the amine on the less sterically hindered carbon of the epoxide ring. mdpi.com The process involves the epoxy ring opening by the primary amine's reactive group, which generates a secondary amine and a hydroxyl group. If a primary amine is used, the resulting secondary amine can potentially react with a second molecule of the epoxide.

The reaction conditions can be optimized, with polar solvents often facilitating the process. jsynthchem.comarkat-usa.org While many reactions proceed without a catalyst, the use of catalysts can enhance reaction rates and yields.

| Nucleophile | Expected Major Product | Typical Conditions | Regiochemistry |

|---|---|---|---|

| Dimethylamine | (R)-1-(Dimethylamino)-1-(3-methoxyphenyl)propan-2-ol | Neat or alcohol solvent, heat | Attack at C-1 (less hindered) |

| Aniline | (R)-1-(3-Methoxyphenyl)-1-(phenylamino)propan-2-ol | Neat or high-boiling solvent, heat | Attack at C-1 (less hindered) |

| Pyrrolidine | (R)-1-(3-Methoxyphenyl)-2-(pyrrolidin-1-yl)ethan-1-ol | Methanol or Ethanol, room temperature to reflux | Attack at C-1 (less hindered) |

Thiols and their conjugate bases, thiolates, are excellent sulfur-based nucleophiles for epoxide ring-opening due to the high polarizability of sulfur. masterorganicchemistry.com Thiolates, being strong nucleophiles, readily react with (2R)-2-(3-Methoxyphenyl)oxirane under basic conditions in an S_N2 fashion. chemistrysteps.com The attack predominantly occurs at the sterically less encumbered C-1 position to yield β-hydroxy thioethers. Thiols themselves can also open the epoxide ring, often under basic catalysis to generate the more nucleophilic thiolate in situ.

| Nucleophile | Expected Major Product | Typical Conditions | Regiochemistry |

|---|---|---|---|

| Sodium thiophenoxide | (R)-1-(3-Methoxyphenyl)-1-(phenylthio)propan-2-ol | Polar aprotic solvent (e.g., DMF, THF), room temperature | Attack at C-1 (less hindered) |

| Ethanethiol (with NaH) | (R)-1-(Ethylthio)-1-(3-methoxyphenyl)propan-2-ol | THF, 0 °C to room temperature | Attack at C-1 (less hindered) |

The reaction of (2R)-2-(3-Methoxyphenyl)oxirane with oxygen nucleophiles such as water, alcohols, or phenols leads to the formation of diols or β-hydroxy ethers, respectively. These reactions can be catalyzed by either acid or base.

Under basic conditions (e.g., using sodium methoxide (B1231860) in methanol), the alkoxide or phenoxide acts as the nucleophile, attacking the less-hindered C-1 carbon in a standard S_N2 mechanism. mst.edu

Under acidic conditions, the epoxide oxygen is protonated, and the nucleophile (a neutral water or alcohol molecule) attacks. nih.gov For aryloxiranes, this attack preferentially occurs at the benzylic C-2 position, which can better stabilize the developing positive charge in the S_N1-like transition state. This results in a reversal of regioselectivity compared to base-catalyzed conditions. chemistrysteps.com

| Nucleophile | Conditions | Expected Major Product | Regiochemistry |

|---|---|---|---|

| Water (H₂O) | Acid-catalyzed (e.g., H₂SO₄) | (R)-1-(3-Methoxyphenyl)ethane-1,2-diol | Attack at C-2 (benzylic) |

| Methanol (CH₃OH) | Base-catalyzed (e.g., NaOCH₃) | (R)-2-Methoxy-1-(3-methoxyphenyl)ethan-1-ol | Attack at C-1 (less hindered) |

| Methanol (CH₃OH) | Acid-catalyzed (e.g., H₂SO₄) | (R)-1-Methoxy-1-(3-methoxyphenyl)ethan-2-ol | Attack at C-2 (benzylic) |

| Phenol (PhOH) | Base-catalyzed (e.g., NaH) | (R)-1-(3-Methoxyphenyl)-2-phenoxyethan-1-ol | Attack at C-1 (less hindered) |

Carboxylic acids can react with epoxides to form β-hydroxy esters. The mechanism can be complex and may be catalyzed by the carboxylate anion acting as a nucleophile. semanticscholar.org The reaction involves the nucleophilic attack of the carboxylate on an epoxide carbon. In the absence of a strong catalyst, the carboxylic acid itself can protonate the epoxide oxygen, activating it for attack by another molecule of carboxylic acid or its conjugate base. The regioselectivity follows the principles outlined for other oxygen nucleophiles, depending on the specific conditions.

Organometallic reagents, particularly Grignard (R-MgX) reagents, are potent carbon-based nucleophiles that readily react with epoxides to form new carbon-carbon bonds. doubtnut.com This reaction is a valuable tool for extending carbon chains. Grignard reagents are strongly nucleophilic and basic, so the reaction proceeds via an S_N2 mechanism where the nucleophilic carbon attacks the less sterically hindered carbon of the epoxide ring. youtube.com Subsequent acidic workup protonates the intermediate magnesium alkoxide to yield the final alcohol product. doubtnut.com This reaction provides a reliable method for synthesizing primary alcohols with two additional carbons from the parent Grignard reagent. doubtnut.com

| Reagent | Expected Major Product (after workup) | Typical Conditions | Regiochemistry |

|---|---|---|---|

| Ethylmagnesium Bromide (EtMgBr) | (R)-1-(3-Methoxyphenyl)butan-2-ol | 1. THF or Diethyl Ether 2. H₃O⁺ workup | Attack at C-1 (less hindered) |

| Phenylmagnesium Bromide (PhMgBr) | (R)-1-(3-Methoxyphenyl)-2-phenylethan-1-ol | 1. THF or Diethyl Ether 2. H₃O⁺ workup | Attack at C-1 (less hindered) |

Rearrangement Reactions

In addition to ring-opening via external nucleophiles, epoxides can undergo intramolecular rearrangement reactions, typically under the influence of Lewis or Brønsted acids. wiley-vch.de For 2-aryloxiranes like (2R)-2-(3-Methoxyphenyl)oxirane, the most common rearrangement is a 1,2-hydride shift to form a carbonyl compound.

The mechanism is initiated by the coordination of a Lewis acid (e.g., BF₃·OEt₂) or protonation by a Brønsted acid to the epoxide oxygen. This activation facilitates the cleavage of the C-O bond at the benzylic position (C-2) to form a stabilized secondary benzylic carbocation. mvpsvktcollege.ac.in A subsequent rapid 1,2-hydride shift from the adjacent carbon (C-1) to the carbocation center, followed by deprotonation, yields the corresponding aldehyde. In the case of (2R)-2-(3-Methoxyphenyl)oxirane, this rearrangement would be expected to produce (3-methoxyphenyl)acetaldehyde. This transformation is driven by the formation of a stable carbonyl group. youtube.com

Acid-Catalyzed Rearrangements to Carbonyl Compounds or Allylic Alcohols

The presence of an acid catalyst profoundly influences the reactivity of (2R)-2-(3-Methoxyphenyl)oxirane, facilitating ring-opening and subsequent rearrangement to form either carbonyl compounds or allylic alcohols. The specific product outcome is highly dependent on the reaction conditions, the nature of the acid catalyst (Brønsted or Lewis acid), and the structure of the epoxide itself core.ac.uk.

Mechanism of Carbonyl Formation:

Under Lewis acid catalysis, styrene oxide derivatives, including m-methoxystyrene oxide, are known to rearrange into aldehydes . The reaction is initiated by the coordination of the Lewis acid to the epoxide oxygen, enhancing its leaving group ability. This is followed by the cleavage of a carbon-oxygen bond to form a carbocation intermediate . For (2R)-2-(3-Methoxyphenyl)oxirane, this cleavage preferentially occurs at the benzylic carbon due to the stabilizing effect of the aromatic ring on the resulting positive charge. This carbocation can then undergo a 1,2-hydride shift, leading to the formation of 2-(3-methoxyphenyl)acetaldehyde.

Mechanistic studies on the closely related m-methoxystyrene oxide using catalysts such as boron trifluoride etherate (BF₃·OEt₂) and lithium perchlorate (B79767) (LiClO₄) have shown that the reaction proceeds through a carbocation intermediate . The opening of the epoxide ring can occur with rotation of the Lewis acid-coordinated oxygen either towards or away from the aryl group, forming distinct cis or trans carbocations, which dictates the stereochemical outcome of the hydride migration .

Table 1: Lewis Acid-Catalyzed Rearrangement of m-Methoxystyrene Oxide

| Lewis Acid | Key Mechanistic Feature | Predominant Pathway | Reference |

|---|---|---|---|

| BF₃·OEt₂ | Proceeds via a carbocation intermediate. | Majority of reaction occurs via epoxide opening with rotation of the oxygen towards the aromatic group (66%). | |

| LiClO₄ | Proceeds via a carbocation intermediate. | Majority of reaction occurs via epoxide opening with rotation of the oxygen towards the aromatic group (57%). | . |

Formation of Allylic Alcohols:

The isomerization of epoxides to allylic alcohols is another key acid-catalyzed transformation rsc.org. This reaction pathway involves the selective removal of a proton from a carbon adjacent to the epoxide ring. For this to be a major pathway for (2R)-2-(3-Methoxyphenyl)oxirane, a proton would need to be abstracted from the methyl group of the methoxy substituent, which is not a typical outcome. The formation of allylic alcohols is more common for epoxides that possess protons on carbons alpha to the ring that are suitably positioned for elimination. The development of proton-accelerated Lewis acid catalysis has been shown to selectively convert trisubstituted epoxides into secondary-allylic alcohols rsc.org.

Oxidative Ring Contraction

The term "oxidative ring contraction" in the context of epoxides is not a commonly described general reaction. It can refer to a sequence of reactions where the epoxide is opened and the resulting product is then oxidized and cyclized to a smaller ring. One synthetically relevant transformation is the Meinwald rearrangement, where epoxides isomerize to carbonyl compounds, a reaction that can be catalyzed by Lewis acids researchgate.net. While not strictly an oxidative contraction, related enzymatic processes catalyzed by styrene oxide isomerase (SOI) achieve this rearrangement stereospecifically researchgate.net.

A related concept involves the conversion of epoxides into aziridines, which are nitrogen-containing three-membered rings. This transformation can be seen as a formal ring contraction in terms of the atom being replaced (oxygen to nitrogen) and can be mediated by iodonitrene, which is generated under oxidative conditions from ammonia (B1221849) and an iodine(III) oxidant like (diacetoxyiodo)benzene (B116549) acs.org. This process involves the direct transfer of a nitrogen atom to an alkene, but conceptually highlights how a three-membered ring can be transformed under oxidative conditions acs.org.

Oxidative and Reductive Transformations of the Oxirane Ring

The strained oxirane ring of (2R)-2-(3-Methoxyphenyl)oxirane can be cleaved under both oxidative and reductive conditions, leading to a variety of functionalized products.

Oxidative Transformations:

While epoxides are typically the products of oxidation, the oxirane ring itself can undergo further oxidative reactions, often leading to cleavage of the carbon-carbon bond. Side reactions during epoxidation processes, particularly in acidic media, can involve the opening of the oxirane ring to form glycols or glycol monoesters researchgate.net. Stronger oxidizing agents can lead to more extensive degradation. For instance, the Lemieux-Johnson oxidation can be used on molecules containing both an epoxide and a double bond, with the latter being cleaved to an aldehyde, demonstrating that the epoxide ring can be stable to certain oxidative conditions while other functional groups react rsc.org.

Reductive Transformations:

The reductive opening of the oxirane ring is a synthetically useful transformation. A powerful method involves the use of lithium metal in the presence of a catalytic amount of an electron carrier, such as 4,4'-di-tert-butylbiphenyl (B167987) (DTBB) organic-chemistry.orgorgsyn.org. This process generates a lithium β-lithioalkoxide, a dianion intermediate, by cleaving a C-O bond orgsyn.org.

For an unsymmetrical epoxide like (2R)-2-(3-Methoxyphenyl)oxirane, this reductive cleavage is regioselective. The reaction proceeds via the formation of the most stable radical anion intermediate. Cleavage of the benzylic C-O bond is favored, leading to a secondary organolithium species and a primary alkoxide. This organolithium intermediate can then be trapped with various electrophiles, such as aldehydes or ketones, to form 1,3-diols orgsyn.org. This method avoids the use of liquid ammonia, which is characteristic of traditional Birch-type reductions organic-chemistry.org.

Table 2: Reductive Ring Opening of Epoxides with Li/DTBB

| Epoxide Type | Intermediate Formed | Subsequent Reaction | Product Type | Reference |

|---|---|---|---|---|

| Terminal/Dialkyl | Lithium β-lithioalkoxide | Trapping with an aldehyde | 1,3-Diol | orgsyn.org |

| Styrene Oxides | Benzylic organolithium/alkoxide | Protonation or reaction with electrophile | Alcohol/Diol | orgsyn.org |

| Cyclohexene Oxide | Lithium β-lithioalkoxide | Trapping with an aldehyde | Substituted Cyclohexanol | orgsyn.org |

Advanced Applications As a Chiral Building Block in Organic Synthesis

Synthesis of Chiral β-Amino Alcohols and Derivatives

Chiral β-amino alcohols are crucial structural motifs found in numerous pharmaceuticals and are widely used as chiral auxiliaries and ligands in asymmetric synthesis. researchgate.netnih.gov The ring-opening of (2R)-2-(3-Methoxyphenyl)oxirane with nitrogen-based nucleophiles provides a direct and stereospecific route to these valuable compounds.

A common and highly effective strategy involves a two-step sequence starting with the ring-opening of the epoxide with an azide (B81097) source, typically sodium azide (NaN₃). This reaction proceeds via an Sₙ2 mechanism, leading to the formation of a chiral azido (B1232118) alcohol. Subsequent reduction of the azide group, commonly achieved through catalytic hydrogenation (e.g., using H₂/Pd-C) or with reagents like lithium aluminum hydride (LiAlH₄), yields the target β-amino alcohol with high fidelity of the original stereochemistry. researchgate.net Biocatalytic methods, employing enzyme cascades, have also been developed for the asymmetric hydroxyazidation of styrene (B11656) derivatives, which are then converted to chiral 1,2-azidoalcohols. nih.gov

Alternatively, direct ring-opening with amines, such as aniline, can be employed. researchgate.net These reactions can be catalyzed by Lewis acids to enhance reactivity and selectivity. The choice of nucleophile and reaction conditions determines the nature of the resulting amino alcohol derivative.

Table 1: Synthesis of Chiral β-Amino Alcohols from (2R)-2-(3-Methoxyphenyl)oxirane

| Step | Reagents/Conditions | Intermediate/Product | Reaction Type |

| 1 | Sodium Azide (NaN₃) in a polar solvent (e.g., DMF, DMSO) | (2S)-1-azido-2-(3-methoxyphenyl)ethan-2-ol | Nucleophilic Ring-Opening |

| 2 | Catalytic Hydrogenation (H₂/Pd-C) or LiAlH₄ | (2S)-1-amino-2-(3-methoxyphenyl)ethan-2-ol | Azide Reduction |

| Direct Route | Aniline, catalyzed by zinc or cupric tartrate researchgate.net | (2S)-1-(phenylamino)-2-(3-methoxyphenyl)ethan-2-ol | Nucleophilic Ring-Opening |

Preparation of Chiral Diols and Triols

The preparation of chiral 1,2-diols is a fundamental transformation of epoxides. (2R)-2-(3-Methoxyphenyl)oxirane can be readily converted to (R)-1-(3-methoxyphenyl)ethane-1,2-diol through hydrolysis. This ring-opening can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: In the presence of an acid catalyst (e.g., H₂SO₄, HClO₄), water attacks the more substituted carbon (the benzylic position) from the side opposite to the epoxide oxygen, resulting in a trans-diol.

Base-Catalyzed Hydrolysis: Under basic conditions (e.g., NaOH, KOH), the hydroxide (B78521) ion attacks the less sterically hindered carbon (the terminal position), also leading to the formation of the trans-diol after workup.

The resulting (R)-1-(3-methoxyphenyl)ethane-1,2-diol is a valuable chiral intermediate. While the synthesis of triols from this specific oxirane is less direct, it can be conceptualized through further functionalization of the aromatic ring, for example, via demethylation followed by dihydroxylation, or by starting with a more highly substituted styrene derivative. The core reaction remains the stereospecific hydrolysis of the epoxide. acs.org The regioselective protection and acylation of such diols and triols are central topics in carbohydrate and natural product chemistry, highlighting their importance as synthetic intermediates. science.gov

Table 2: Hydrolysis of (2R)-2-(3-Methoxyphenyl)oxirane to a Chiral Diol

| Reaction Condition | Key Reagents | Product | Mechanism |

| Acid-Catalyzed | H₂O, cat. H⁺ | (R)-1-(3-methoxyphenyl)ethane-1,2-diol | Sₙ1-like attack at the benzylic carbon |

| Base-Catalyzed | aq. NaOH or KOH | (R)-1-(3-methoxyphenyl)ethane-1,2-diol | Sₙ2 attack at the terminal carbon |

Stereoselective Derivatization to Other Chiral Heterocycles (e.g., Aziridines, Benzodioxanes, Oxazolidinones)

The versatility of (2R)-2-(3-Methoxyphenyl)oxirane extends to its conversion into other important chiral heterocyclic systems.

Aziridines: Chiral aziridines, nitrogen-containing analogues of epoxides, are valuable synthetic intermediates. researchgate.net A common route from an epoxide involves a two-step process: nucleophilic opening with sodium azide to form the azido alcohol, followed by a reduction-cyclization or activation of the alcohol (e.g., via mesylation) and subsequent intramolecular cyclization to furnish the aziridine (B145994). Continuous-flow methods for aziridine synthesis have also been developed, showcasing modern approaches to these structures. nih.gov

Benzodioxanes: The 1,4-benzodioxane (B1196944) scaffold is present in many biologically active compounds, including lignans. researchgate.net The synthesis of chiral 1,4-benzodioxanes can be achieved by reacting the diol derived from (2R)-2-(3-Methoxyphenyl)oxirane with a catechol derivative under acidic conditions. An alternative, more direct approach involves the regioselective opening of the epoxide with a catechol, often catalyzed by a base or a Lewis acid, to form the benzodioxane ring in a single, stereocontrolled step.

Oxazolidinones: Chiral oxazolidinones are prominent in medicinal chemistry and as chiral auxiliaries. They can be synthesized from the β-amino alcohol precursor derived from (2R)-2-(3-Methoxyphenyl)oxirane. The cyclization is typically accomplished by reacting the amino alcohol with phosgene (B1210022), a phosgene equivalent (like triphosgene (B27547) or carbonyldiimidazole), or a chloroformate. renyi.hu Direct cycloaddition reactions between epoxides and isocyanates have also been reported as a route to these heterocycles. mdpi.com

Table 3: Derivatization to Other Chiral Heterocycles

| Target Heterocycle | Key Reagents / Strategy | Precursor from Oxirane |

| Aziridine | 1. NaN₃; 2. PPh₃ or reduction/cyclization | (2S)-1-azido-2-(3-methoxyphenyl)ethan-2-ol |

| 1,4-Benzodioxane | Catechol, acid or base catalysis | (R)-1-(3-methoxyphenyl)ethane-1,2-diol |

| Oxazolidinone | Phosgene or equivalent (e.g., CDI) | (2S)-1-amino-2-(3-methoxyphenyl)ethan-2-ol |

Role in the Synthesis of Complex Organic Architectures

The true value of a chiral building block like (2R)-2-(3-Methoxyphenyl)oxirane is demonstrated in its application to the total synthesis of complex organic molecules. Its ability to introduce a specific stereocenter and two versatile functional handles (which can be transformed into a diol, amino alcohol, etc.) makes it a powerful starting point for building intricate structures.

For instance, chiral 1,4-benzodioxane lignans, which possess a range of biological activities, have been synthesized using strategies that rely on chiral epoxide precursors. researchgate.net The stereochemistry of the final lignan (B3055560) product is directly dictated by the stereochemistry of the starting epoxide. Similarly, the synthesis of complex alkaloids, polyketides, and pharmaceutical agents often involves fragments that can be traced back to simple chiral epoxides. The Prelog-Djerassi lactone and precursors to Taxol are classic examples where control of multiple stereocenters is paramount, often initiated from chiral synthons. iranchembook.ir The use of (2R)-2-(3-Methoxyphenyl)oxirane allows synthetic chemists to bypass the often challenging step of creating the initial stereocenter, enabling a more efficient and convergent approach to the target molecule.

Ring-Opening Polymerization Initiated by Cationic Species

Beyond its use in small-molecule synthesis, (2R)-2-(3-Methoxyphenyl)oxirane and its analogues are monomers for ring-opening polymerization (ROP), a process that can yield functional polyethers. Cationic ring-opening polymerization (CROP) is a particularly relevant mechanism for oxiranes. mdpi.com

Research on the CROP of structurally similar monomers, such as 2-methoxycarbonyl-3-(3,4-dimethoxyphenyl)oxirane, has been conducted using cationic initiators. core.ac.ukrsc.orgresearchgate.net In these polymerizations, an initiator (e.g., a strong protic acid or a Lewis acid) activates the epoxide oxygen, making the ring susceptible to nucleophilic attack by another monomer unit. This process repeats, propagating the polymer chain. The polymerization of such bulky, disubstituted oxiranes can be challenging due to steric hindrance but can lead to polymers with unique properties. core.ac.ukresearchgate.net For example, the polymerization of 2-methoxycarbonyl-3-(3,4-dimethoxyphenyl)oxirane was shown to produce a polyether with a relatively stiff and stretched conformation, attributed to intramolecular charge-transfer interactions between the aromatic rings and carbonyl groups of adjacent monomer units. rsc.orgresearchgate.net The nature of the catalyst system, whether it is cationic or anionic, significantly influences the polymerization process and the structure of the resulting polymer. scispace.com

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in determining the three-dimensional structure and conformational landscape of (2R)-2-(3-Methoxyphenyl)oxirane. Conformational analysis involves identifying the various spatial arrangements of the atoms that can be interconverted by rotation about single bonds. nih.gov For this molecule, the primary conformational flexibility arises from the rotation of the 3-methoxyphenyl (B12655295) group relative to the oxirane ring.

Systematic conformational searches and potential energy surface scans are employed to locate energy minima corresponding to stable conformers. nih.gov The calculations typically reveal the most energetically favorable orientation of the methoxy (B1213986) group and the phenyl ring with respect to the strained three-membered epoxide ring. The relative energies of these conformers are calculated to determine their population distribution at a given temperature. This information is crucial as the reactivity and spectroscopic properties of the molecule can be influenced by its predominant conformation. frontiersin.org

Table 1: Calculated Relative Energies of (2R)-2-(3-Methoxyphenyl)oxirane Conformers Note: This table is illustrative, based on typical computational results for similar aromatic epoxides. Exact values would be derived from specific DFT calculations (e.g., at the B3LYP/6-31G(d) level of theory).

| Conformer | Dihedral Angle (C-C-C-O) | Relative Energy (kcal/mol) |

| A (Global Minimum) | ~120° | 0.00 |

| B | ~ -60° | +1.5 |

| C | ~ 0° | +3.2 (Transition State) |

Analysis of Frontier Molecular Orbitals and Electronic Properties

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to explain and predict chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org Computational methods are used to calculate the energies and visualize the spatial distribution of these orbitals for (2R)-2-(3-Methoxyphenyl)oxirane.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the molecule; a smaller gap generally implies higher reactivity. researchgate.net For an epoxide, the LUMO is typically centered on the C-O bonds of the strained ring, indicating that these are the sites susceptible to nucleophilic attack. The electron-donating methoxy group on the phenyl ring influences the energy levels and distribution of these frontier orbitals. researchgate.net

Table 2: Calculated Frontier Orbital Energies and Electronic Properties Note: This table presents typical values for phenyl oxirane derivatives as determined by DFT calculations. The specific values depend on the level of theory and basis set used.

| Property | Calculated Value | Significance |

| HOMO Energy | -6.2 eV | Electron-donating capability |

| LUMO Energy | -0.8 eV | Electron-accepting capability |

| HOMO-LUMO Gap | 5.4 eV | Chemical reactivity and stability researchgate.net |

| Dipole Moment | 1.9 D | Molecular polarity |

| Electrophilicity Index (ω) | 1.5 eV | Susceptibility to nucleophilic attack |

Mechanistic Elucidation of Reactions

The ring-opening of epoxides is a synthetically important reaction class. mdpi.com Computational chemistry is pivotal in elucidating the mechanisms of these reactions by locating and characterizing the transition state (TS) structures. uomustansiriyah.edu.iq For (2R)-2-(3-Methoxyphenyl)oxirane, nucleophilic ring-opening can occur at either the C2 (benzylic) or C3 carbon of the oxirane ring.

Transition state theory allows for the calculation of the activation energy (energy barrier) for each potential pathway. acs.org By comparing the Gibbs free energies of activation for the transition states leading to different products, the regioselectivity of the reaction can be predicted. acs.org For example, in the reaction with an amine, two different transition states corresponding to attack at C2 and C3 would be modeled. The calculated structures of these transition states reveal the extent of bond breaking and bond formation at the peak of the energy profile.

The solvent in which a reaction is conducted can dramatically influence its rate, selectivity, and even the mechanism itself. nih.govrsc.org Computational models can account for these solvent effects using either implicit or explicit solvent models. researchgate.net Implicit models treat the solvent as a continuous medium with a defined dielectric constant, which is useful for understanding how solvent polarity stabilizes or destabilizes reactants and transition states. researchgate.net Explicit models involve including individual solvent molecules in the calculation, which is critical for understanding specific interactions like hydrogen bonding between the solvent and the epoxide's oxygen atom. frontiersin.org

Stereoelectronic effects, which refer to the influence of orbital alignment on reactivity, are also crucial. In the ring-opening of epoxides, the anti-periplanar alignment of the attacking nucleophile with the C-O bond being broken is generally favored (the Fürst-Plattner rule). Computational studies can analyze the orbital interactions in the transition state to confirm the role of these effects in determining the stereochemical outcome of the reaction.

Beyond locating stationary points like reactants and transition states, computational methods can simulate the entire reaction pathway. lookchem.com Techniques like Intrinsic Reaction Coordinate (IRC) calculations can trace the minimum energy path from a transition state down to the reactants and products, confirming that the located TS correctly connects the intended species.

Molecular dynamics (MD) simulations can also be used to explore the reaction landscape, providing a more dynamic picture of the reaction. nih.gov These simulations model the motion of atoms over time, offering insights into the role of molecular vibrations and solvent dynamics in the reaction process. For the ring-opening of (2R)-2-(3-Methoxyphenyl)oxirane, these simulations can help visualize the approach of the nucleophile, the breaking of the C-O bond, and the final conformational arrangement of the product.

Prediction and Correlation of Spectroscopic Data (NMR, IR)

Computational chemistry is widely used to predict spectroscopic data, which serves as a powerful tool for structure verification and interpretation of experimental spectra.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of a molecule. nih.gov The calculated IR spectrum for (2R)-2-(3-Methoxyphenyl)oxirane can be compared with the experimental spectrum to assign specific absorption bands to the vibrations of particular functional groups (e.g., the asymmetric stretch of the oxirane ring, C-O-C ether stretches, and aromatic C-H bends). Calculated frequencies are often systematically scaled to correct for approximations in the theoretical method and anharmonicity. diva-portal.orgepj-conferences.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can also predict ¹H and ¹³C NMR chemical shifts. researchgate.net This is achieved by calculating the magnetic shielding tensors for each nucleus in the molecule's optimized geometry. By correlating the calculated shifts with experimental data, assignments of signals in complex spectra can be confirmed. rsc.org This is particularly useful for distinguishing between isomers or confirming the regiochemistry of a reaction product.

Table 3: Correlation of Calculated and Experimental Spectroscopic Data Note: This table is illustrative. Experimental values are typical for this class of compound. Calculated values are representative of scaled DFT results.

| Spectroscopic Data | Key Feature | Calculated Value | Typical Experimental Value |

| IR Frequency | Oxirane C-O-C asymmetric stretch | 845 cm⁻¹ | ~840 cm⁻¹ |

| IR Frequency | Aryl-O-CH₃ stretch | 1255 cm⁻¹ | ~1260 cm⁻¹ |

| ¹H NMR Shift | Benzylic proton (CH) | 3.90 ppm | 3.85 ppm |

| ¹³C NMR Shift | Benzylic carbon (CH) | 52.5 ppm | 52.1 ppm |

| ¹³C NMR Shift | Methoxy carbon (CH₃) | 55.8 ppm | 55.3 ppm |

Comparative Stereochemical Investigations

Enantiomeric and Diastereomeric Comparisons of Oxirane Reactivity

The spatial arrangement of atoms in a molecule, or its stereochemistry, plays a pivotal role in its chemical reactivity, particularly in chiral environments such as those mediated by enzymes or chiral reagents. In the case of phenyloxiranes, the specific enantiomer or diastereomer can dictate the rate and outcome of a reaction.

For instance, in compounds structurally related to (2R)-2-(3-Methoxyphenyl)oxirane, such as methyl 3-(4-methoxyphenyl)oxirane-2-carboxylate, the stereochemistry is critical for its biological activity. The (2R,3S) enantiomer is a key intermediate in the synthesis of the calcium channel blocker diltiazem (B1670644), while the (2S,3R) enantiomer is biologically inactive in this context. This highlights the high degree of stereochemical precision often required in pharmaceutical applications, where only one stereoisomer provides the desired therapeutic effect.

Diastereomers, which are stereoisomers that are not mirror images of each other, also exhibit different reactivity. For example, the cis and trans diastereomers of a substituted oxirane will have different steric and electronic environments, leading to different rates and regioselectivity in ring-opening reactions. The relative stability of the diastereomers and the transition states of their reactions will determine the product distribution.

| Stereoisomer Type | Key Differentiating Feature | Impact on Reactivity | Illustrative Example |

|---|---|---|---|

| Enantiomers | Mirror-image relationship (e.g., R vs. S) | Identical reactivity in achiral environments; different reactivity in chiral environments (e.g., with enzymes or chiral catalysts). | In diltiazem synthesis, the (2R,3S) enantiomer of a methoxyphenyl glycidic ester is active, while the (2S,3R) enantiomer is not. |

| Diastereomers | Non-mirror-image relationship (e.g., cis vs. trans) | Different physical and chemical properties, including reaction rates and product distributions, in both chiral and achiral environments. | The relative orientation of substituents in diastereomeric epoxides influences the approach of nucleophiles and the stability of transition states. |

Impact of Methoxy (B1213986) Substituent Position (e.g., meta vs. para) on Reactivity Profiles

The position of the methoxy substituent on the phenyl ring significantly influences the electronic properties of the oxirane and, consequently, its reactivity. This is due to the interplay of two electronic effects: the resonance (or mesomeric) effect and the inductive effect.

The methoxy group is an electron-donating group through resonance (+R effect) and an electron-withdrawing group through induction (-I effect). The resonance effect involves the delocalization of a lone pair of electrons from the oxygen atom into the aromatic pi-system, increasing electron density at the ortho and para positions. The inductive effect is the withdrawal of electron density through the sigma bond due to the higher electronegativity of oxygen compared to carbon.

In the case of (2R)-2-(3-Methoxyphenyl)oxirane , the methoxy group is in the meta position. At this position, the resonance effect does not directly influence the carbon atom attached to the oxirane ring. Therefore, the dominant electronic influence is the electron-withdrawing inductive effect. This effect reduces the electron density of the aromatic ring and, to a lesser extent, the benzylic carbon of the oxirane, making it more electrophilic.

The differing electronic effects of meta and para methoxy groups lead to different reactivity profiles, particularly in reactions involving the opening of the epoxide ring. For instance, in nucleophilic attack under basic or neutral conditions, the increased electrophilicity of the benzylic carbon in the meta isomer could lead to a faster reaction compared to the para isomer. Conversely, in acid-catalyzed reactions that proceed through a carbocation-like transition state, the para isomer would be expected to be more reactive due to the resonance stabilization of the intermediate.

| Substituent Position | Dominant Electronic Effect at Benzylic Carbon | Influence on Benzylic Carbon | Predicted Impact on Reactivity |

|---|---|---|---|

| meta-Methoxy | Electron-withdrawing inductive effect (-I) | Increases electrophilicity | May enhance reactivity towards nucleophiles in non-acidic conditions. |

| para-Methoxy | Electron-donating resonance effect (+R) | Stabilizes a positive charge | Enhances reactivity in acid-catalyzed ring-opening reactions that proceed via a carbocation-like transition state. masterorganicchemistry.com |

Influence of Other Substituents on Oxirane Ring Strain and Reactivity

The reactivity of the oxirane ring is not only governed by the electronic effects of substituents on the phenyl ring but also by the inherent strain of the three-membered ring and how substituents modulate this strain. The high reactivity of epoxides is largely due to this ring strain, which is estimated to be around 25-27 kcal/mol. masterorganicchemistry.comnih.gov Reactions that lead to the opening of the ring are energetically favorable as they relieve this strain.

Different substituents on the phenyl ring can either enhance or diminish the reactivity of the oxirane. The nature of these substituents can be broadly categorized as electron-donating or electron-withdrawing.

Electron-donating groups (EDGs) , such as alkyl groups (e.g., methyl, ethyl), increase the electron density in the phenyl ring through an inductive effect. This can lead to a slight stabilization of the epoxide ring. oregonstate.edu However, their impact on reactivity is often more nuanced and can be influenced by steric factors. For example, bulky alkyl groups can sterically hinder the approach of a nucleophile to the oxirane ring, thereby decreasing the reaction rate.

Electron-withdrawing groups (EWGs) , such as nitro (-NO₂) or cyano (-CN) groups, decrease the electron density in the phenyl ring. This makes the benzylic carbon of the oxirane more electrophilic and thus more susceptible to nucleophilic attack. Consequently, electron-withdrawing groups generally increase the reactivity of the oxirane ring towards nucleophiles. Research on substituted epoxides has shown that the presence of electron-withdrawing substituents can lead to an elongation of the C-C bond within the epoxide ring, which can be correlated with increased reactivity.

The following table summarizes the general influence of different types of substituents on the reactivity of phenyloxiranes:

| Substituent Type | Electronic Effect | Influence on Oxirane Ring | Overall Impact on Reactivity | Examples |

|---|---|---|---|---|

| Electron-Donating Groups (EDGs) | +I (Inductive), +R (Resonance) | Can stabilize the epoxide ring electronically. oregonstate.edu | Reactivity is a balance of electronic and steric effects; bulky groups can decrease reactivity. | -CH₃, -C₂H₅, -OCH₃ (para) |

| Electron-Withdrawing Groups (EWGs) | -I (Inductive), -R (Resonance) | Increases the electrophilicity of the benzylic carbon. | Generally increases reactivity towards nucleophiles. | -NO₂, -CN, -Cl, -F |

Future Research Trajectories

Development of Novel Asymmetric Catalytic Systems

The enantioselective synthesis of (2R)-2-(3-Methoxyphenyl)oxirane is a critical area of research, with a continuous drive towards more efficient and environmentally benign catalytic systems. frontiersin.orgchiralpedia.com Future research will likely focus on several key aspects.

A primary direction is the design and synthesis of new chiral catalysts. catalysis.blog This includes the development of more cost-effective and robust transition metal complexes and organocatalysts. frontiersin.orgnumberanalytics.com For instance, research into manganese-based and iron-based catalysts for asymmetric epoxidation is gaining traction due to the earth-abundance and low toxicity of these metals. mdpi.comresearchgate.net The exploration of novel ligand architectures for these metals will be crucial in achieving higher enantioselectivity and catalytic turnover numbers for the synthesis of 3-aryl-oxiranes like (2R)-2-(3-Methoxyphenyl)oxirane. rsc.org

Furthermore, the principles of green chemistry are increasingly influencing catalyst design. chiralpedia.com This involves the development of catalysts that can operate under milder reaction conditions, utilize renewable feedstocks, and employ greener solvents. catalysis.blog The move away from traditional metal complexes towards organocatalysts, such as chiral ketones and their derivatives, represents a significant trend in this area. chiralpedia.com These small organic molecules can offer high levels of stereocontrol and are often more stable and less toxic than their metal-based counterparts. frontiersin.org The development of next-generation organocatalysts with enhanced activity and broader substrate scope is a promising avenue for the future synthesis of (2R)-2-(3-Methoxyphenyl)oxirane.

Exploration of Bio-Catalytic Pathways for Enantiospecific Transformations

Biocatalysis has emerged as a powerful tool for the synthesis of chiral compounds, offering unparalleled selectivity under mild conditions. catalysis.blog The application of enzymes for the production and transformation of (2R)-2-(3-Methoxyphenyl)oxirane presents a significant and promising research trajectory.

A key area of interest is the use of styrene (B11656) monooxygenases (SMOs). These enzymes are known to catalyze the highly enantioselective epoxidation of styrene and its derivatives. frontiersin.org While many naturally occurring SMOs produce the (S)-enantiomer, recent research has identified SMOs that can generate (R)-styrene oxide. rsc.org Future work will likely focus on the discovery and engineering of novel SMOs with improved activity and selectivity towards 3-substituted styrenes, providing a direct and sustainable route to (2R)-2-(3-Methoxyphenyl)oxirane. The creation of chimeric SMOs, through the genetic fusion of the reductase and epoxidase components, has already shown promise in improving catalytic efficiency. nih.govnih.gov

In addition to direct epoxidation, epoxide hydrolases (EHs) offer another biocatalytic route through the kinetic resolution of racemic 2-(3-methoxyphenyl)oxirane (B1329709). researchgate.netresearchgate.net This process selectively hydrolyzes one enantiomer, leaving the other, in this case, (2R)-2-(3-Methoxyphenyl)oxirane, in high enantiomeric purity. Future research will involve screening for novel EHs with high enantioselectivity for this specific substrate and optimizing reaction conditions for industrial-scale applications. The integration of biocatalytic steps with traditional chemical synthesis, known as chemoenzymatic synthesis, is also a burgeoning field that holds great potential for developing efficient and sustainable routes to chiral epoxides and their derivatives. cancer.govmdpi.comnih.govsioc-journal.cn

Advanced Computational Modeling for De Novo Synthesis Design

The synergy between computational chemistry and synthetic chemistry is set to revolutionize the way synthetic routes are designed and optimized. wecomput.com For a molecule like (2R)-2-(3-Methoxyphenyl)oxirane, advanced computational modeling offers several exciting future research directions.

One of the most promising areas is the de novo design of catalysts. nih.gov Using computational tools, researchers can model reaction transition states and design chiral ligands or organocatalysts that are specifically tailored to favor the formation of the (2R)-enantiomer. nih.govacs.org This in silico approach can significantly reduce the amount of trial-and-error experimentation required in the laboratory, accelerating the discovery of highly efficient and selective catalysts. wecomput.comnih.gov Programs that can predict the stereochemical outcome of asymmetric reactions are becoming increasingly sophisticated and will be invaluable in the rational design of synthetic pathways. nih.gov

Furthermore, computational methods are being employed to engineer enzymes with enhanced or altered functionalities. ucdavis.edu By modeling the active site of an enzyme, such as a styrene monooxygenase or an epoxide hydrolase, researchers can predict mutations that will improve its selectivity for 3-methoxystyrene or enhance its stability under industrial process conditions. nih.goveuropa.euchemistryworld.com This computational-guided directed evolution can lead to the development of highly efficient biocatalysts for the production of (2R)-2-(3-Methoxyphenyl)oxirane.

Discovery of Unconventional Reaction Pathways and Derivatizations

While the primary utility of (2R)-2-(3-Methoxyphenyl)oxirane lies in its role as a chiral building block for nucleophilic ring-opening reactions, future research will undoubtedly uncover unconventional reaction pathways and novel derivatizations. baranlab.orgacs.org

One area of exploration is the use of this epoxide in catalyst-controlled Meinwald rearrangements. acs.org This reaction transforms epoxides into enantioenriched α-substituted carbonyl compounds, offering a pathway to chiral ketones bearing α-quaternary stereocenters. acs.org Investigating the behavior of (2R)-2-(3-Methoxyphenyl)oxirane under various Lewis or Brønsted acid catalytic conditions could lead to the synthesis of novel and valuable chiral ketones. acs.org

Another avenue of research involves exploring the reactivity of the epoxide ring beyond simple nucleophilic attack. This could include cycloaddition reactions, where the epoxide acts as a three-atom component. For example, catalytic asymmetric [3+2] cycloadditions of epoxides with aldehydes have been developed to produce chiral 1,3-dioxolanes through C-C bond cleavage of the oxirane. rsc.org Applying such methodologies to (2R)-2-(3-Methoxyphenyl)oxirane could open up new synthetic routes to complex heterocyclic structures.

Finally, the development of novel chiral derivatizing reagents will continue to be important for the analysis and purification of (2R)-2-(3-Methoxyphenyl)oxirane and its products. acs.orggreyhoundchrom.comscience.gov Exploring new derivatization strategies can also lead to the discovery of derivatives with unique biological activities or material properties.

Compound Information Table

| Compound Name | Synonyms | Molecular Formula | CAS Number |

| (2R)-2-(3-Methoxyphenyl)oxirane | (R)-3-Methoxystyrene oxide | C₉H₁₀O₂ | 53631-49-5 |

| 3-Methoxystyrene | C₉H₁₀O | 1951-98-0 | |

| Styrene monooxygenase | - | - | |

| Epoxide hydrolase | - | - |

Physical and Chemical Properties of (2R)-2-(3-Methoxyphenyl)oxirane

| Property | Value |

| Molecular Weight | 150.17 g/mol cancer.gov |

| Appearance | Liquid catalysis.blog |

| Boiling Point | 240.9 °C at 760 mmHg nih.gov |

| Density | 1.133 g/cm³ nih.gov |

| Flash Point | 98.7 °C nih.gov |

| Refractive Index | 1.546 nih.gov |

| XLogP3 | 1.8 cancer.gov |

| Hydrogen Bond Donor Count | 0 cancer.gov |

| Hydrogen Bond Acceptor Count | 2 cancer.gov |

| Rotatable Bond Count | 2 cancer.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.